AS-605240
Overview
Description
AS-605240 is an organic compound belonging to the class of quinoxalines. These compounds contain a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .
Preparation Methods
The synthesis of AS-605240 typically involves the reaction of quinoxaline derivatives with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
AS-605240 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoxaline ring are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
AS-605240 has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of AS-605240 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and amine oxidase [flavin-containing] B . These interactions can lead to various biological effects, including the inhibition of cell growth and survival pathways.
Comparison with Similar Compounds
AS-605240 can be compared with other similar compounds, such as:
Thiazolidinediones: These compounds share the thiazolidine-2,4-dione moiety but differ in their substituents on the quinoxaline ring.
Quinoxaline derivatives: These compounds contain the quinoxaline moiety but may have different functional groups attached to the ring.
The uniqueness of this compound lies in its specific combination of the quinoxaline and thiazolidine-2,4-dione moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H7N3O2S |
---|---|
Molecular Weight |
257.27 g/mol |
IUPAC Name |
5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H7N3O2S/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-6H,(H,15,16,17) |
InChI Key |
SQWZFLMPDUSYGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)S3 |
Pictograms |
Irritant |
Synonyms |
5-quinoxalin-6-ylmethylenethiazolidine-2,4-dione AS 605240 AS-605240 AS605240 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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